2-Chloro-3-nitrobenzaldehyde physical and chemical properties
2-Chloro-3-nitrobenzaldehyde physical and chemical properties
An In-depth Technical Guide to 2-Chloro-3-nitrobenzaldehyde
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Chloro-3-nitrobenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize substituted benzaldehydes as key building blocks.
Molecular Identity and Physicochemical Properties
2-Chloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde, a class of compounds widely employed as versatile intermediates in organic synthesis. The presence of three distinct functional groups on the benzene ring—an aldehyde, a chloro group, and a nitro group—imparts a unique reactivity profile to the molecule.
1.1. Nomenclature and Identifiers
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Systematic IUPAC Name : 2-chloro-3-nitrobenzaldehyde[1]
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Synonyms : 3-nitro-2-chlorobenzaldehyde, Nitrochlorbenzaldehyd[1][2]
1.2. Physicochemical Data
The physical and chemical properties of 2-Chloro-3-nitrobenzaldehyde are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 185.56 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 293.5°C | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, under inert gas atmosphere | [3] |
1.3. Molecular Structure
The structure of 2-Chloro-3-nitrobenzaldehyde is characterized by a benzene ring substituted at positions 1, 2, and 3 with an aldehyde, a chlorine atom, and a nitro group, respectively.
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SMILES : C1=CC(=C(C(=C1)[O-])Cl)C=O[1]
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InChI : InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H[1][2]
Synthesis and Reactivity
2.1. Synthetic Pathway: Electrophilic Aromatic Substitution
The primary route for the synthesis of chloro-nitrobenzaldehydes is the electrophilic aromatic substitution (nitration) of a corresponding chlorobenzaldehyde. Specifically, 2-Chloro-3-nitrobenzaldehyde is commonly formed as an isomeric byproduct during the nitration of 2-chlorobenzaldehyde, where the main product is often the 2-chloro-5-nitrobenzaldehyde isomer.[4][5]
The directing effects of the substituents on the 2-chlorobenzaldehyde ring govern the position of the incoming nitro group. The aldehyde group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. The interplay of these electronic effects leads to the formation of a mixture of isomers.
Causality Behind Experimental Choices : The reaction is conducted at low temperatures (typically 0-10°C) to control the exothermic nature of the nitration and to influence the isomer ratio, although complete elimination of the 3-nitro isomer is challenging.[4]
2.2. Chemical Reactivity
The chemical behavior of 2-Chloro-3-nitrobenzaldehyde is dictated by its three functional groups:
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Aldehyde Group : This group is highly electrophilic and serves as the primary site for nucleophilic attack. It readily undergoes reactions such as condensation, reduction, and the formation of Schiff bases and hydrazones.[6][7]
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Nitro and Chloro Groups : Both are strong electron-withdrawing groups. They deactivate the aromatic ring towards further electrophilic substitution but activate it for nucleophilic aromatic substitution, although the latter is less common for the chloro group under standard conditions. Their combined electron-withdrawing effect enhances the electrophilicity of the aldehyde's carbonyl carbon.[6][7]
This trifunctional nature makes 2-Chloro-3-nitrobenzaldehyde a valuable building block for synthesizing complex molecules, particularly various heterocyclic systems.[3]
Applications in Chemical Synthesis and Drug Development
2-Chloro-3-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its utility spans the production of pharmaceuticals, dyes, and agrochemicals where chloro-nitro aromatic structures are required.[3]
3.1. Synthesis of Heterocyclic Compounds
The reactivity of the aldehyde group is frequently exploited in condensation and cyclization reactions to form heterocyclic scaffolds. For instance, substituted benzaldehydes are key precursors in the synthesis of benzimidazoles and pyrazolopyridines, which are prominent structures in many biologically active compounds.[8] While specific examples for the 3-nitro isomer are less documented in the provided results, the general reactivity pattern is analogous to its more common 5-nitro counterpart.[8]
3.2. Role in Drug Discovery
The derivatives of substituted nitrobenzaldehydes, such as Schiff bases and hydrazones, have shown significant potential in drug discovery, exhibiting a range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[6] The core structure of 2-Chloro-3-nitrobenzaldehyde provides a scaffold that can be elaborated to generate libraries of compounds for screening against various therapeutic targets.
Experimental Protocol: Representative Condensation Reaction
The following is a generalized, self-validating protocol for the synthesis of a Schiff base from 2-Chloro-3-nitrobenzaldehyde. This type of reaction is fundamental to its application as a synthetic intermediate.
Objective : To synthesize a Schiff base (imine) via condensation of 2-Chloro-3-nitrobenzaldehyde with a primary amine.
Materials :
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2-Chloro-3-nitrobenzaldehyde
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Aniline (or other primary amine)
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Ethanol (or other suitable solvent)
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Glacial Acetic Acid (catalyst)
Procedure :
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Dissolution : In a round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-3-nitrobenzaldehyde in a minimal amount of absolute ethanol.
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Addition of Amine : To this solution, add 1.05 equivalents of the primary amine (e.g., aniline).
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Catalysis : Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
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Reaction : Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
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Isolation : Upon completion, cool the reaction mixture in an ice bath. The Schiff base product, often a colored solid, will precipitate.
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Purification : Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
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Validation : The identity and purity of the synthesized Schiff base should be confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and melting point determination.
Safety and Handling
As with many nitroaromatic compounds and aldehydes, 2-Chloro-3-nitrobenzaldehyde requires careful handling. The safety information for related compounds suggests that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]
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Handling : Avoid creating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-3-nitrobenzaldehyde before use.
References
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2-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 12667713 - PubChem. [Link]
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2-Chloro-3-nitrobenzaldehyde - MySkinRecipes. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
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3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972 - PubChem. [Link]
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(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. [Link]
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